molecular formula C15H30O2 B1222760 Lauryl glycidyl ether CAS No. 2461-18-9

Lauryl glycidyl ether

Cat. No. B1222760
CAS RN: 2461-18-9
M. Wt: 242.4 g/mol
InChI Key: VMSIYTPWZLSMOH-UHFFFAOYSA-N
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Patent
US06437196B1

Procedure details

Dodecanol (167.4 g) and 8.1 g of trifluoromethanesulfonic acid were heated to 95° C. while stirring. To the reaction mixture, 166.5 g of epichlorohydrin was added dropwise over 1 hour, followed by stirring for 8 hours. After completion of the reaction, the reaction mixture was cooled to 50° C. Over 1 hour, 75 g of a 48% aqueous solution of sodium hydroxide was added dropwise at a temperature maintained at 50° C. After stirring for 3 hours, 120 mL of water was added to the reaction mixture to cause separation. The water layer thus occurred was removed. The residue was then washed twice with 100 mL of water, whereby 249 g of crude dodecyl glycidyl ether was obtained.
Quantity
167.4 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
catalyst
Reaction Step One
Quantity
166.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:14]([CH:16]1[O:18][CH2:17]1)Cl.[OH-].[Na+]>FC(F)(F)S(O)(=O)=O.O>[CH2:14]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:16]1[O:18][CH2:17]1 |f:2.3|

Inputs

Step One
Name
Quantity
167.4 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
8.1 g
Type
catalyst
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
166.5 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 50° C
STIRRING
Type
STIRRING
Details
After stirring for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
separation
CUSTOM
Type
CUSTOM
Details
The water layer thus occurred was removed
WASH
Type
WASH
Details
The residue was then washed twice with 100 mL of water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1CO1)OCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 249 g
YIELD: CALCULATEDPERCENTYIELD 114.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.